methyl 2-(5-cyano-1H-indol-3-yl)-2-oxoacetate
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Overview
Description
methyl 2-(5-cyano-1H-indol-3-yl)-2-oxoacetate is a chemical compound with the molecular formula C12H8N2O3. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including methyl 2-(5-cyano-1H-indol-3-yl)-2-oxoacetate, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Another common method involves the reaction of indoles with various electrophiles under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or other optimized synthetic routes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are tailored to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
methyl 2-(5-cyano-1H-indol-3-yl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while substitution reactions can introduce new functional groups at specific positions on the indole ring .
Scientific Research Applications
methyl 2-(5-cyano-1H-indol-3-yl)-2-oxoacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 2-(5-cyano-1H-indol-3-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
- Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate
- Ethyl 2-(1-naphthyl)-2-oxoacetate
- Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate .
Uniqueness
methyl 2-(5-cyano-1H-indol-3-yl)-2-oxoacetate is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H8N2O3 |
---|---|
Molecular Weight |
228.20 g/mol |
IUPAC Name |
methyl 2-(5-cyano-1H-indol-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C12H8N2O3/c1-17-12(16)11(15)9-6-14-10-3-2-7(5-13)4-8(9)10/h2-4,6,14H,1H3 |
InChI Key |
LACHFTXDPODZBH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C1=CNC2=C1C=C(C=C2)C#N |
Origin of Product |
United States |
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